

An In-depth Technical Guide to 4-Bromo-3-iodobenzoic Acid

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Compound of Interest

Compound Name: 4-Bromo-3-iodobenzoic acid

Cat. No.: B079514

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of **4-Bromo-3-iodobenzoic acid**, along with detailed experimental protocols for its synthesis and analysis. The information is intended to support research and development activities in the fields of medicinal chemistry, organic synthesis, and materials science.

Core Data Presentation

The fundamental properties of **4-Bromo-3-iodobenzoic acid** are summarized in the table below, providing a quick reference for key quantitative data.

Property	Value
Molecular Formula	C ₇ H ₄ BrIO ₂ [1][2]
Molecular Weight	326.91 g/mol [1][2][3]
CAS Number	42860-06-0[1]
Appearance	Solid[1]
Purity	Typically ≥97%[1]
pKa (Predicted)	3.62 ± 0.10[2]
Topological Polar Surface Area	37.3 Å ² [2]
Hydrogen Bond Donor Count	1[2]
Hydrogen Bond Acceptor Count	2[2]

Experimental Protocols

The following sections detail the methodologies for the synthesis and analytical quantification of **4-Bromo-3-iodobenzoic acid**. These protocols are based on established chemical principles and methods for structurally related compounds.

A plausible synthetic route to **4-Bromo-3-iodobenzoic acid** involves the iodination of 4-bromobenzoic acid. The following is a representative experimental protocol.

Materials:

- 4-Bromobenzoic acid
- N-Iodosuccinimide (NIS)
- Trifluoromethanesulfonic acid (TfOH)
- Dichloromethane (DCM)
- Sodium sulfite (Na₂SO₃)

- Sodium bicarbonate (NaHCO_3)
- Magnesium sulfate (MgSO_4)
- Hydrochloric acid (HCl)
- Ethyl acetate
- Hexane

Procedure:

- In a round-bottom flask, dissolve 4-bromobenzoic acid in dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Slowly add N-iodosuccinimide to the solution, followed by the dropwise addition of trifluoromethanesulfonic acid.
- Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-18 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
- Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield **4-Bromo-3-iodobenzoic acid**.

This protocol describes a reversed-phase HPLC method for the quantitative analysis of **4-Bromo-3-iodobenzoic acid**.

Instrumentation and Materials:

- HPLC system with a UV-Vis or Photodiode Array (PDA) detector
- C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
- HPLC grade acetonitrile and water
- Formic acid (analytical grade)
- **4-Bromo-3-iodobenzoic acid** reference standard

Chromatographic Conditions:

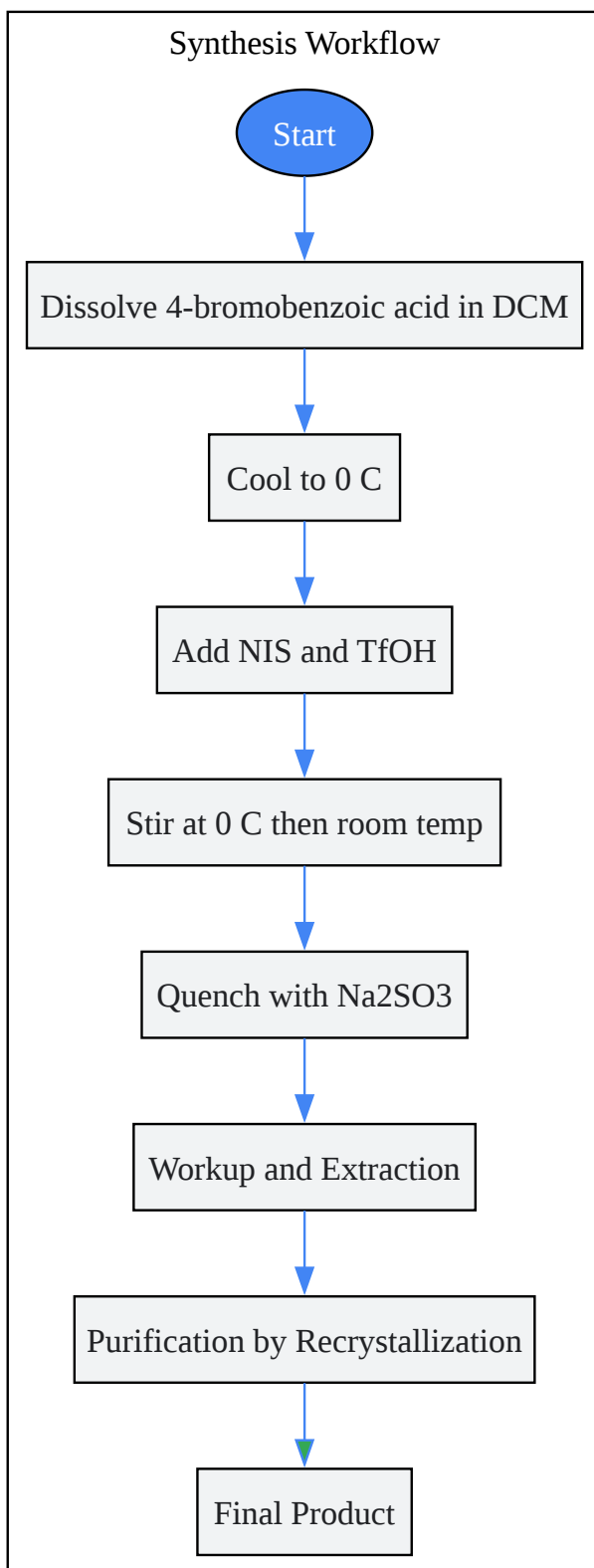
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Gradient Program: Start with 95% A and 5% B, ramp to 5% A and 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 254 nm
- Injection Volume: 10 µL

Sample and Standard Preparation:

- Standard Preparation: Prepare a stock solution of the **4-Bromo-3-iodobenzoic acid** reference standard in acetonitrile at a concentration of 1 mg/mL. Create a series of calibration standards by diluting the stock solution.
- Sample Preparation: Accurately weigh and dissolve the sample containing **4-Bromo-3-iodobenzoic acid** in acetonitrile to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

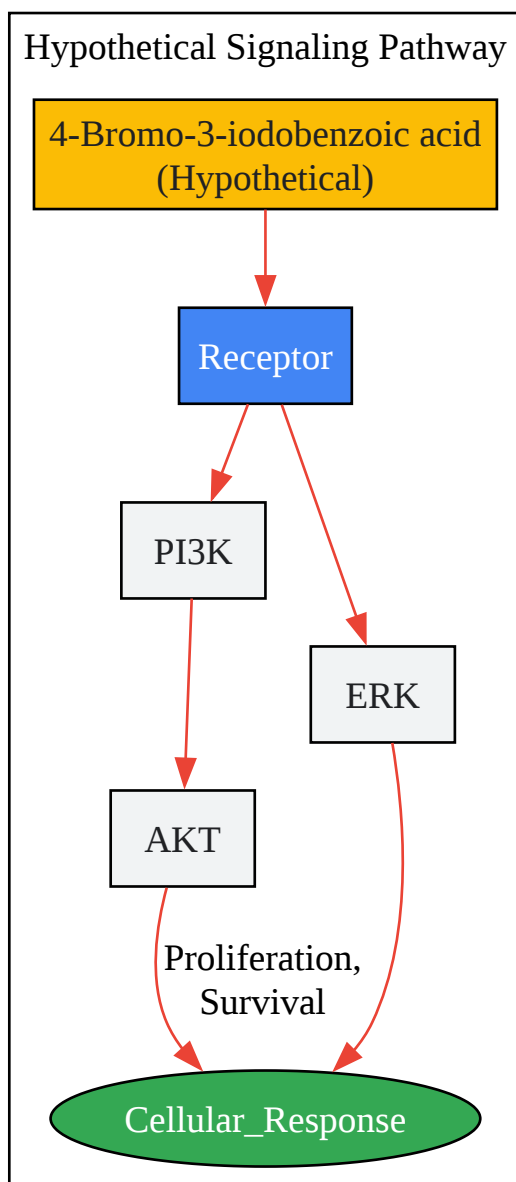
Visualizations

The following diagrams illustrate a potential synthesis workflow and a hypothetical signaling pathway involving a structurally related compound.



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A potential workflow for the synthesis of **4-Bromo-3-iodobenzoic acid**.



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Hypothetical signaling pathway based on the activity of 4-hydroxy-benzoic acid.

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References

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